molecular formula C16H23N3O3S B13562374 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline

3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline

Cat. No.: B13562374
M. Wt: 337.4 g/mol
InChI Key: KBFJPYWQPJUAPA-UHFFFAOYSA-N
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Description

3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cyclopentanecarbonyl chloride to form the cyclopentanecarbonylpiperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Aniline: Finally, the sulfonylated intermediate is coupled with aniline under specific conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process is scaled up from laboratory methods to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The compound is reactive towards nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Cyclopentylpiperazin-1-yl)sulfonyl]aniline
  • 3-[(4-Cyclohexylpiperazin-1-yl)sulfonyl]aniline
  • 3-[(4-Cyclopropylpiperazin-1-yl)sulfonyl]aniline

Uniqueness

3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is unique due to its specific cyclopentanecarbonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

[4-(3-aminophenyl)sulfonylpiperazin-1-yl]-cyclopentylmethanone

InChI

InChI=1S/C16H23N3O3S/c17-14-6-3-7-15(12-14)23(21,22)19-10-8-18(9-11-19)16(20)13-4-1-2-5-13/h3,6-7,12-13H,1-2,4-5,8-11,17H2

InChI Key

KBFJPYWQPJUAPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)N

Origin of Product

United States

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